

Comparative Cross-Reactivity Profiling of Isothiochroman-6-amine

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Compound of Interest

Compound Name: *Isothiochroman-6-amine*

Cat. No.: *B15289806*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **Isothiochroman-6-amine** against a panel of selected alternative compounds. The objective is to offer a clear, data-driven comparison to aid in the assessment of its selectivity and potential for off-target effects. The following sections detail the experimental methodologies, present comparative data in a structured format, and visualize key experimental workflows and biological pathways.

Introduction

Isothiochroman-6-amine is a novel heterocyclic compound containing an isothiocyanate moiety. Isothiocyanates are known to exhibit a range of biological activities, often through covalent interaction with cysteine residues on target proteins. While the primary target of **Isothiochroman-6-amine** is under investigation, understanding its cross-reactivity is crucial for its development as a potential therapeutic agent. This guide compares its binding affinity and inhibitory activity against a panel of kinases and other common off-target proteins with that of well-characterized compounds, including the natural isothiocyanate Sulforaphane and a known kinase inhibitor, Staurosporine.

Comparative Cross-Reactivity Data

The following tables summarize the quantitative data from cross-reactivity assays.

Table 1: Kinase Inhibition Profile (% Inhibition at 10 μ M)

Kinase Target	Isothiochroman-6-amine	Sulforaphane	Staurosporine
AKT1	45	30	98
CDK2	55	40	95
EGFR	20	15	85
ERK1	35	25	92
GSK3 β	60	50	99
JAK2	25	18	88
MEK1	15	10	75
p38 α	50	42	96
PI3K α	30	22	80
SRC	40	35	97

Table 2: Off-Target Binding Profile (K_i in μ M)

Target	Isothiochroman-6-amine	Sulforaphane	Staurosporine
GPCRs			
α 1A Adrenergic Receptor	> 10	> 10	5.2
β 2 Adrenergic Receptor	> 10	> 10	8.1
M1 Muscarinic Receptor	8.5	> 10	1.5
Ion Channels			
hERG	> 10	> 10	0.8
Nav1.5	9.2	> 10	3.4
Other Enzymes			
COX-1	7.8	5.5	> 10
COX-2	6.5	4.2	> 10
PDE4	> 10	> 10	6.7

Experimental Protocols

Kinase Profiling Assay

A panel of 10 kinases was used to assess the inhibitory activity of the test compounds. The assays were performed using a radiometric filter binding assay.

- Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ -33P]ATP) into a specific peptide or protein substrate by the kinase.
- Procedure:
 - Kinase, substrate, and test compound were incubated in a buffer solution containing [γ -33P]ATP.

- The reaction was allowed to proceed for a specified time at a controlled temperature.
- The reaction was stopped, and the mixture was transferred to a filter plate, which captures the phosphorylated substrate.
- Unbound [γ -³³P]ATP was washed away.
- The amount of radioactivity remaining on the filter was quantified using a scintillation counter.
- Percent inhibition was calculated relative to a control reaction without the test compound.

Off-Target Binding Assays

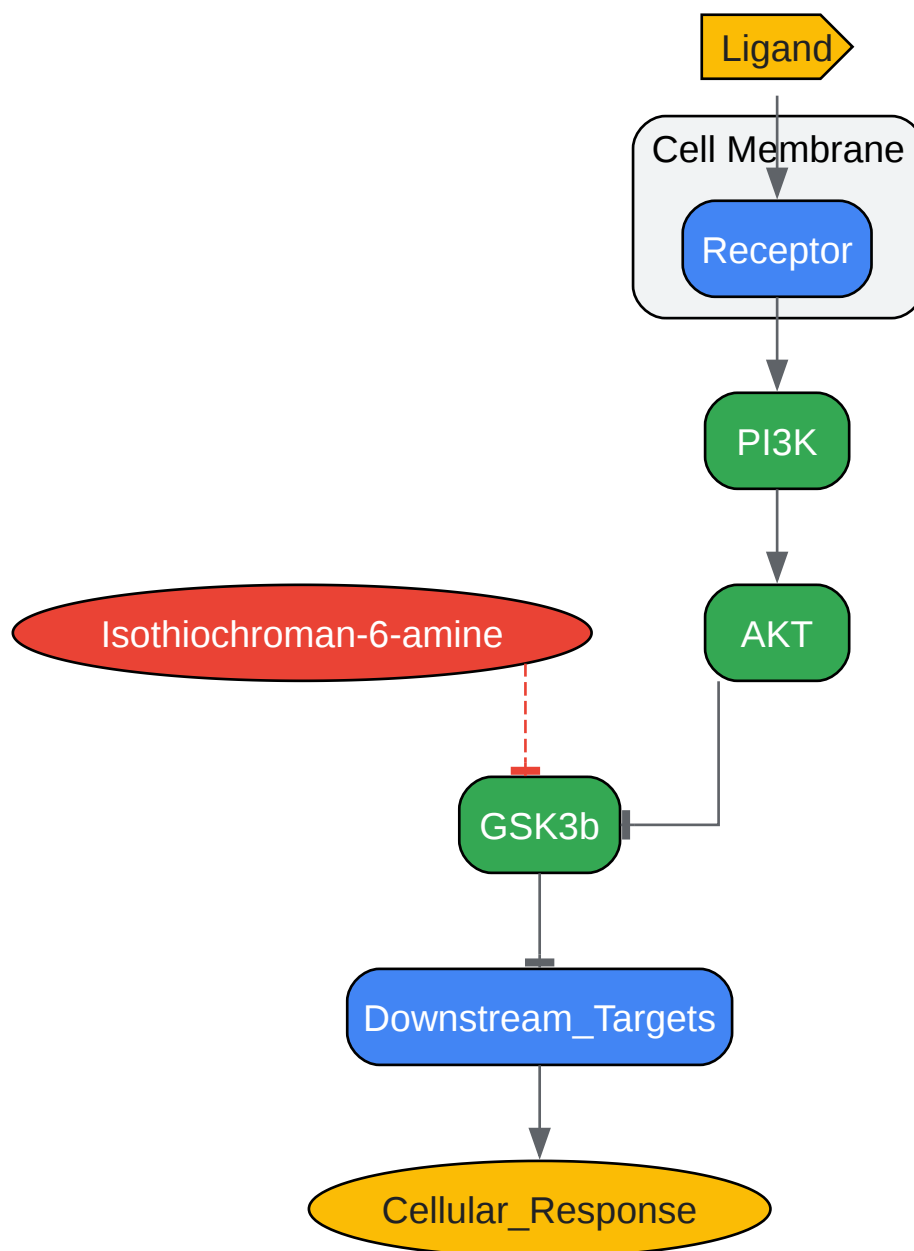
Radioligand binding assays were used to determine the binding affinity (K_i) of the test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

- Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or enzyme.
- Procedure:
 - A preparation of the target protein (e.g., cell membranes expressing the receptor) was incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
 - The mixture was incubated to allow binding to reach equilibrium.
 - Bound and free radioligand were separated by rapid filtration.
 - The amount of radioactivity bound to the protein was quantified.
 - The IC_{50} (concentration of test compound that displaces 50% of the radioligand) was determined from the dose-response curve.
 - The K_i was calculated from the IC_{50} using the Cheng-Prusoff equation.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Isothiochroman-6-amine**, targeting a kinase such as GSK3 β .

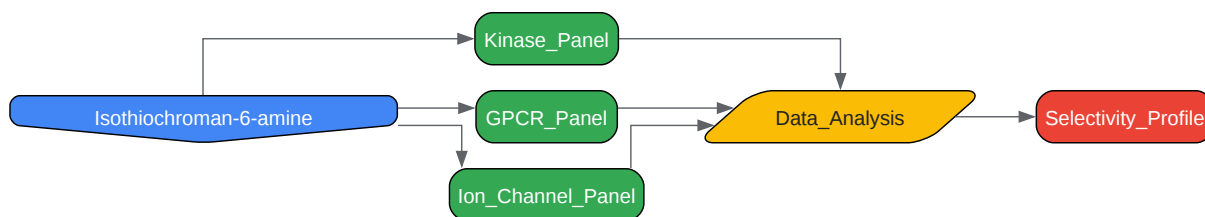


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Caption: Hypothetical inhibition of the PI3K/AKT/GSK3 β signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines the general workflow for assessing the cross-reactivity of a test compound.

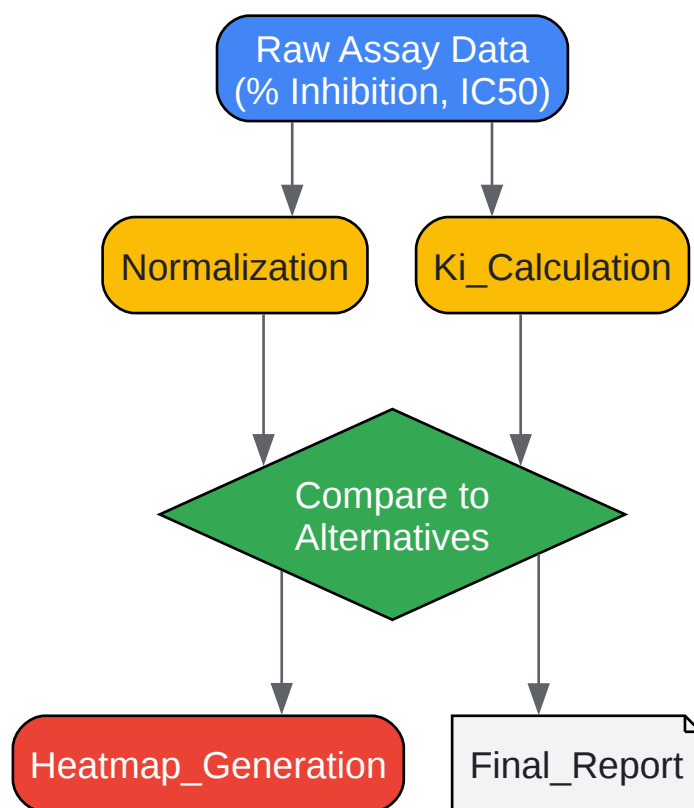


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Caption: Workflow for generating a compound's selectivity profile.

Data Analysis Logic

This diagram illustrates the logical flow of the data analysis to determine the compound's selectivity.



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Caption: Logical flow of data processing for cross-reactivity assessment.

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